4-(Dichloromethyl)benzoic acid
Overview
Description
4-(Dichloromethyl)benzoic acid is a chemical compound with the molecular formula C8H6Cl2O2 . It appears as needle-shaped crystals and has a melting point of 205°C . It is soluble in ether, hot ethanol, and hot water .
Molecular Structure Analysis
The molecular structure of 4-(Dichloromethyl)benzoic acid can be represented by the formula C8H6Cl2O2 . The structure includes a benzoic acid group with a dichloromethyl group attached to the benzene ring .Physical And Chemical Properties Analysis
4-(Dichloromethyl)benzoic acid is a needle-shaped crystal with a melting point of 205°C . It is soluble in ether, hot ethanol, and hot water .Scientific Research Applications
Thermodynamic Study of Benzoic Acid Derivatives
Benzoic acid, including chlorobenzoic acids, plays a crucial role in pharmaceutical research. A study by Reschke et al. (2016) focused on the phase behavior of benzoic acid and its mixtures, which is vital for process design in drug development. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) was used to model the phase equilibria in solutions containing benzoic acid and chlorobenzoic acids.
High-Resolution Mass Spectrometry Method
Charles et al. (1992) developed a high-resolution mass spectrometry method using isotopically labeled benzoic acid for analyzing 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in waters, highlighting the importance of benzoic acid derivatives in analytical chemistry (Charles et al., 1992).
Application in Synthetic Chemistry
Yusubov et al. (2004) described the use of 3-(dichloroiodo)benzoic acid as a recyclable hypervalent iodine reagent for vicinal halomethoxylation of unsaturated compounds. This showcases the utility of benzoic acid derivatives in synthetic organic chemistry (Yusubov et al., 2004).
Photodecomposition Study
Crosby and Leitis (1969) studied the ultraviolet irradiation of chlorobenzoic acids, including the 4-chloro isomer. Their work, which led to the formation of hydroxybenzoic acids and benzoic acid itself, underscores the significance of benzoic acid derivatives in environmental chemistry (Crosby & Leitis, 1969).
Food Science and Nutrition
Del Olmo et al. (2017) provided insights into benzoic acid and its derivatives, including their occurrence in foods and usage as additives, highlighting their importance in food science and nutrition (del Olmo et al., 2017).
Enzymatic Synthesis Involving Benzoic Acid
Aresta et al. (1998) discussed the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2, representing a significant biotechnological application of a Carboxylase enzyme, which emphasizes the role of benzoic acid derivatives in biotechnology (Aresta et al., 1998).
Safety And Hazards
Handling 4-(Dichloromethyl)benzoic acid requires precautions due to its hazardous nature. It can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
4-(dichloromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWFBZYDFGYXIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598448 | |
Record name | 4-(Dichloromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dichloromethyl)benzoic acid | |
CAS RN |
5278-91-1 | |
Record name | 4-(Dichloromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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